

A Comparative Study of the Physicochemical Properties of Isoquinoline Carbaldehyde Isomers

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Compound of Interest

Compound Name: *Isoquinoline-8-carbaldehyde*

Cat. No.: *B113021*

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This guide provides a comprehensive comparison of the key physicochemical properties of various isoquinoline carbaldehyde isomers. The position of the carbaldehyde group on the isoquinoline ring significantly influences the molecule's physical and chemical characteristics, which in turn affect its reactivity, biological activity, and suitability for various applications in drug discovery and materials science. This document summarizes available quantitative data, provides detailed experimental protocols for property determination, and visualizes a key synthetic approach.

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of isoquinoline carbaldehyde isomers. It is important to note that many of the boiling point, density, and pKa values are predicted and should be considered as estimates.

Table 1: General Properties of Isoquinoline Carbaldehyde Isomers

Property	Value
Molecular Formula	C ₁₀ H ₇ NO
Molecular Weight	157.17 g/mol

Table 2: Physical Properties of Isoquinoline Carbaldehyde Isomers

Isomer	CAS Number	Melting Point (°C)	Boiling Point (°C)	Density (g/cm³)
Isoquinoline-1-carbaldehyde	4494-18-2	55-55.5[1]	308.6 ± 15.0 (Predicted)[1]	1.223 ± 0.06 (Predicted)[1]
Isoquinoline-3-carbaldehyde	5470-80-4	47	151 (at 10 Torr) [2]	1.223 ± 0.06 (Predicted)[2]
Isoquinoline-4-carbaldehyde	22960-16-3	101-106[3]	331.7 ± 15.0 (Predicted)[3][4]	1.223 ± 0.06 (Predicted)[3][4]
Isoquinoline-5-carbaldehyde	80278-67-7	113.0-122.0[5]	331.7 ± 15.0 (Predicted)	1.223 ± 0.06 (Predicted)
Isoquinoline-6-carbaldehyde	173089-81-1	40-44	Not available	1.202
Isoquinoline-7-carbaldehyde	87087-20-5	Not available	Not available	Not available
Isoquinoline-8-carbaldehyde	787615-01-4	Not available	Not available	Not available

Table 3: Chemical and Solubility Properties of Isoquinoline Carbaldehyde Isomers

Isomer	pKa (Predicted)	Solubility
Isoquinoline-1-carbaldehyde	2.06 ± 0.30	Insoluble in water; Soluble in ethanol, dichloromethane. [1]
Isoquinoline-3-carbaldehyde	2.94 ± 0.30 [2]	Not available
Isoquinoline-4-carbaldehyde	3.49 ± 0.10 [3] [4]	Soluble in ethanol, ether, dimethyl sulfoxide. [4]
Isoquinoline-5-carbaldehyde	4.53 ± 0.13	Not available
Isoquinoline-6-carbaldehyde	Not available	Soluble in organic solvents like ethanol and chloroform.
Isoquinoline-7-carbaldehyde	Not available	Not available
Isoquinoline-8-carbaldehyde	Not available	Not available

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of isoquinoline carbaldehyde isomers.

Melting Point Determination

Objective: To determine the temperature range over which the solid isoquinoline carbaldehyde isomer transitions to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: If necessary, grind the crystalline sample to a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - If the approximate melting point is unknown, perform a rapid heating to get an estimated range.
 - For an accurate measurement, start heating at a rate of about 10-15°C per minute until the temperature is about 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
- Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.

Boiling Point Determination (Micro Method)

Objective: To determine the temperature at which the vapor pressure of the liquid isoquinoline carbaldehyde isomer equals the atmospheric pressure.

Apparatus:

- Small test tube (fusion tube)
- Capillary tube (sealed at one end)

- Thermometer
- Heating apparatus (e.g., oil bath or aluminum block)
- Clamp and stand

Procedure:

- Sample Preparation: Place a small amount (a few drops) of the liquid isoquinoline carbaldehyde isomer into the fusion tube.
- Capillary Inversion: Place a capillary tube, with its sealed end up, into the fusion tube containing the sample.
- Assembly: Attach the fusion tube to a thermometer using a rubber band or a wire. The bottom of the fusion tube should be level with the thermometer bulb.
- Heating: Immerse the assembly in a heating bath. Heat the bath gradually.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Measurement: Continue heating until a rapid and continuous stream of bubbles is observed. Note this temperature.
- Cooling and Final Reading: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid.

Solubility Determination

Objective: To qualitatively determine the solubility of isoquinoline carbaldehyde isomers in various solvents.

Apparatus:

- Small test tubes

- Spatula or dropper
- Vortex mixer (optional)
- A selection of solvents (e.g., water, ethanol, diethyl ether, dimethyl sulfoxide, 5% HCl, 5% NaOH)

Procedure:

- Sample Addition: Place a small, accurately measured amount of the isoquinoline carbaldehyde isomer (e.g., 10 mg) into a test tube.
- Solvent Addition: Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.
- Mixing: Vigorously shake or vortex the test tube for about 1-2 minutes to ensure thorough mixing.
- Observation: Observe the mixture.
 - Soluble: The solid completely dissolves, forming a clear solution.
 - Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
 - Insoluble: The solid does not appear to dissolve.
- Reporting: Record the solubility of the isomer in each solvent as soluble, partially soluble, or insoluble. For more quantitative results, a saturation method followed by spectroscopic or gravimetric analysis of the supernatant can be employed.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the protonated isoquinoline carbaldehyde isomer.

Apparatus:

- pH meter
- Burette

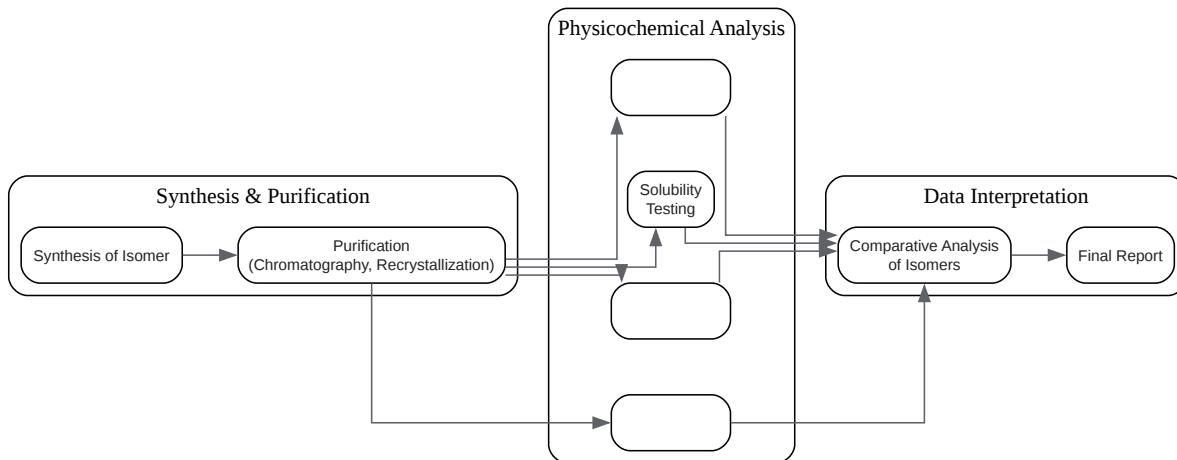
- Beaker
- Magnetic stirrer and stir bar
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

- **Sample Preparation:** Accurately weigh a small amount of the isoquinoline carbaldehyde isomer and dissolve it in a known volume of deionized water or a suitable co-solvent if the compound is not sufficiently water-soluble.
- **Titration Setup:** Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
- **Acidification:** If the sample is in its neutral form, add a known excess of the standardized strong acid to fully protonate the isoquinoline nitrogen.
- **Titration:** Begin titrating the solution with the standardized strong base, adding small, known volumes of the titrant.
- **Data Collection:** Record the pH of the solution after each addition of the titrant.
- **Data Analysis:**
 - Plot a titration curve of pH versus the volume of base added.
 - Determine the equivalence point, which is the point of inflection on the curve.
 - The pH at the half-equivalence point (the point where half of the protonated species has been neutralized) is equal to the pKa of the conjugate acid of the isoquinoline carbaldehyde.

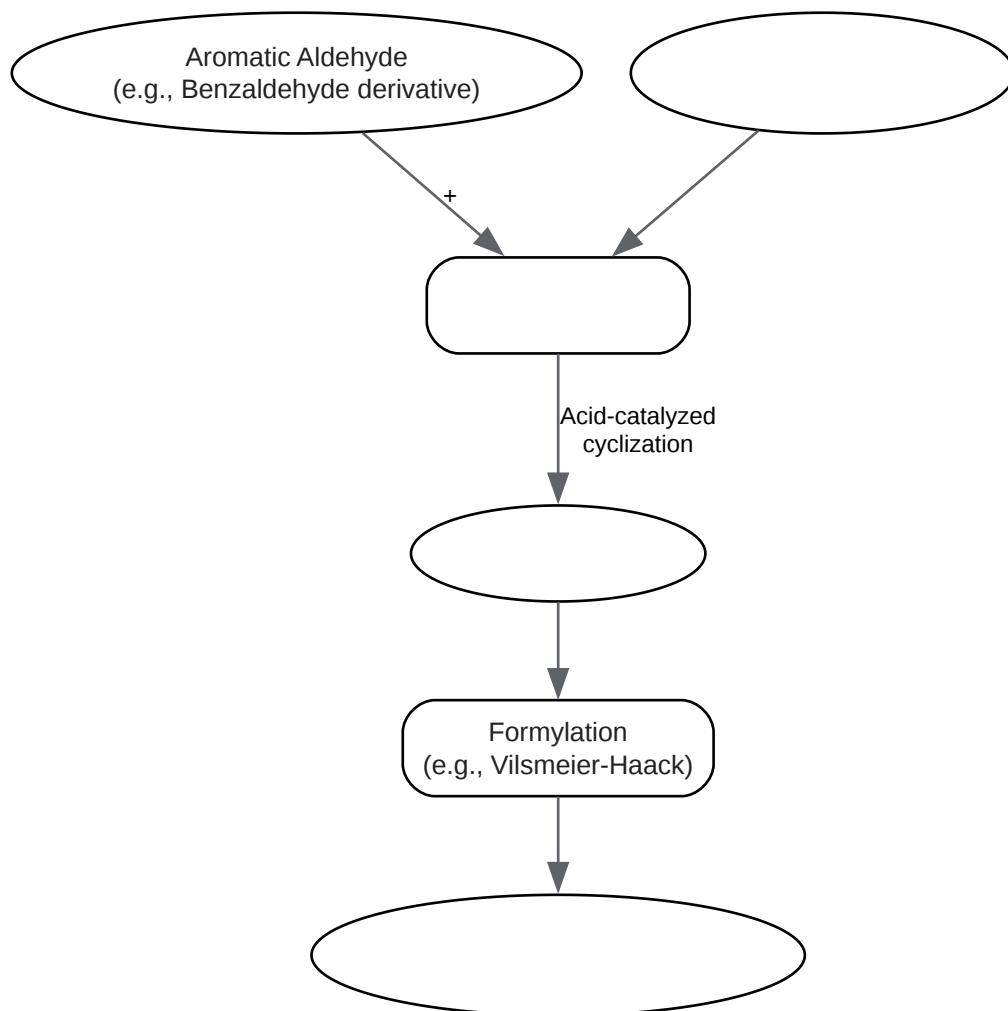
Visualizations

The following diagrams illustrate key conceptual workflows relevant to the study of isoquinoline carbaldehyde isomers.



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Caption: Workflow for the synthesis and physicochemical characterization of isoquinoline carbaldehyde isomers.



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Caption: Generalized Pomeranz-Fritsch reaction for the synthesis of the isoquinoline core, a common precursor to isoquinoline carbaldehydes.

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